2-(Ethylsulfanyl)acetaldehyde
Description
2-(Ethylsulfanyl)acetaldehyde is a sulfur-containing aldehyde characterized by an ethylsulfanyl (–S–C₂H₅) group attached to the alpha-carbon of an acetaldehyde moiety. The ethylsulfanyl group may influence reactivity, stability, and intermolecular interactions, distinguishing it from other aldehydes or sulfur-bearing compounds.
Properties
Molecular Formula |
C4H8OS |
|---|---|
Molecular Weight |
104.17 g/mol |
IUPAC Name |
2-ethylsulfanylacetaldehyde |
InChI |
InChI=1S/C4H8OS/c1-2-6-4-3-5/h3H,2,4H2,1H3 |
InChI Key |
HFBNUVNBTPEIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylsulfanyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of ethyl mercaptan with acetaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 2-(Ethylsulfanyl)acetic acid
Reduction: 2-(Ethylsulfanyl)ethanol
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the ethylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Ethylsulfanyl)acetaldehyde with three sulfur-containing analogs, focusing on molecular features, hazards, and applications.
Table 1: Comparative Overview of Sulfur-Containing Compounds
Key Findings:
Functional Group Differences: this compound contains an aldehyde group, which is highly reactive compared to the ester groups in Ethyl 2-acetylheptanoate and Ethyl 2-(methylthio)acetate. The ethylsulfanyl group may confer distinct nucleophilic or oxidative properties . Ethyl 2-acetylheptanoate includes a branched ester structure, likely enhancing its stability and volatility for industrial applications .
Hazard Profiles: Both Ethyl 2-acetylheptanoate and 2-[(2-aminoethyl)disulfanyl]ethan-1-amine lack significant hazard classifications, though the latter requires precautions to avoid exposure to vapors . No data exist for this compound, but aldehydes generally pose higher toxicity risks than esters or amines.
Applications: Sulfur-containing esters (e.g., Ethyl 2-acetylheptanoate) are prioritized for R&D due to their stability and ease of handling . Aldehydes like this compound may serve as intermediates in synthesizing fragrances, pharmaceuticals, or agrochemicals, though industrial adoption depends on further safety evaluations.
Biological Activity
2-(Ethylsulfanyl)acetaldehyde, a compound characterized by the presence of an ethylsulfanyl group attached to the acetaldehyde structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₈OS. The compound features a carbonyl group (aldehyde) and a thioether functional group, which contribute to its unique reactivity profile. The ethylsulfanyl group enhances its potential interactions within biological systems, particularly through redox reactions and covalent bonding with nucleophilic sites on proteins.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism may involve the formation of adducts with biological nucleophiles, leading to modifications in protein function and cellular processes.
- Mechanism of Action : The aldehyde group can react with primary amines on lysine residues in proteins, potentially altering their activity. Additionally, the compound's ability to influence cellular redox balance suggests implications in redox signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited inhibitory effects against various bacterial strains, indicating its potential as a natural preservative in food products.
- Fungal Inhibition : In vitro tests showed that the compound effectively inhibited the growth of specific fungal pathogens, suggesting applications in agriculture for crop protection.
- Covalent Bonding with Proteins : Research revealed that this compound can form covalent bonds with thiol groups in proteins, which may lead to alterations in enzyme activities and cellular signaling pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Key Differences |
|---|---|---|
| Acetaldehyde | Lacks the ethylsulfanyl group | Less reactive in substitution reactions |
| 2-(Methylsulfanyl)acetaldehyde | Contains a methylsulfanyl group | Differences in reactivity and physical properties |
| 2-(Propylsulfanyl)acetaldehyde | Contains a propylsulfanyl group | Different steric and electronic effects |
The ethylsulfanyl group in this compound provides a balance between steric hindrance and electronic effects, enhancing its reactivity compared to its analogs.
Applications in Research
This compound is being explored for various applications:
- Medicinal Chemistry : Its potential as a building block for bioactive molecules is under investigation, particularly for developing new pharmaceuticals.
- Food Industry : The compound's antimicrobial properties make it a candidate for use as a natural preservative in food products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
